

Technical Guide: 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one

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Compound of Interest

Compound Name: Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

Cat. No.: B1327674

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IUPAC Name: 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one

This technical guide provides a comprehensive overview of 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on closely related analogs to present a representative profile, including physicochemical properties, synthesis protocols, and the strategic importance of its structural motifs in drug design.

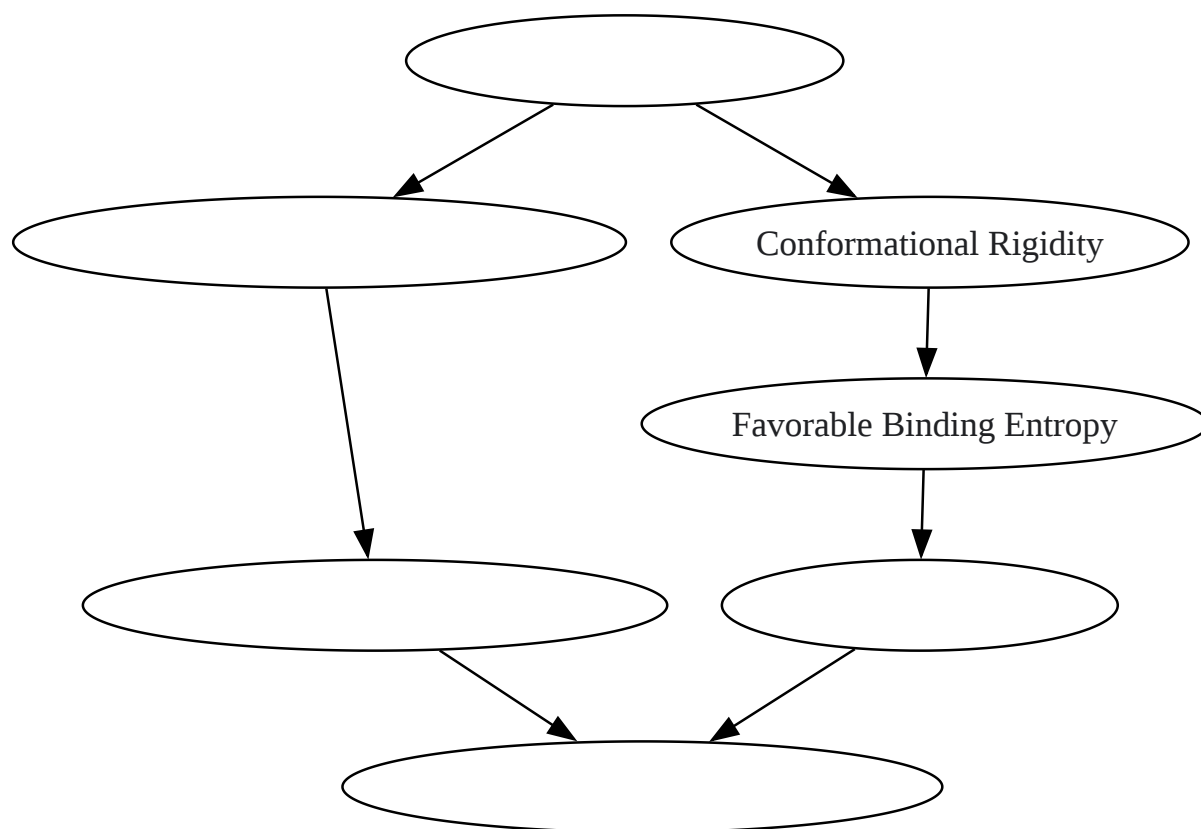
Physicochemical and Computed Properties

Quantitative data for the parent compound, 1-cyclopropyl-3-phenylpropan-1-one, is summarized below to provide an estimate of the physicochemical properties of the title compound. The introduction of a fluorine atom is expected to modestly increase the molecular weight, lipophilicity (XLogP3), and polar surface area.

Property	Value	Reference
Molecular Weight	174.24 g/mol	[1]
XLogP3-AA	2.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	4	[1]
Exact Mass	174.104465066 Da	[1]
Topological Polar Surface Area	17.1 Å ²	[1]
Complexity	176	[1]

The Cyclopropyl Moiety in Drug Discovery

The inclusion of a cyclopropyl group in drug candidates is a widely used strategy in medicinal chemistry. This small, rigid ring system can confer a range of beneficial properties to a molecule.[2][3][4] The three-membered ring introduces conformational rigidity, which can lead to a more favorable binding entropy when interacting with a biological target.[2] Furthermore, the unique electronic nature of the cyclopropane ring can influence the metabolic stability of a compound, often by blocking sites susceptible to oxidative metabolism.[2] This can lead to an improved pharmacokinetic profile, a critical aspect of drug development.



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Caption: Role of the Cyclopropyl Moiety in Drug Development.

Experimental Protocols: Synthesis of a Structural Analog

While a specific protocol for 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one is not readily available in the surveyed literature, the synthesis of the analogous compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is well-documented.[5][6] The following is a representative two-step procedure based on a Horner-Wadsworth-Emmons reaction followed by hydrolysis.

Step 1: Horner-Wadsworth-Emmons Reaction

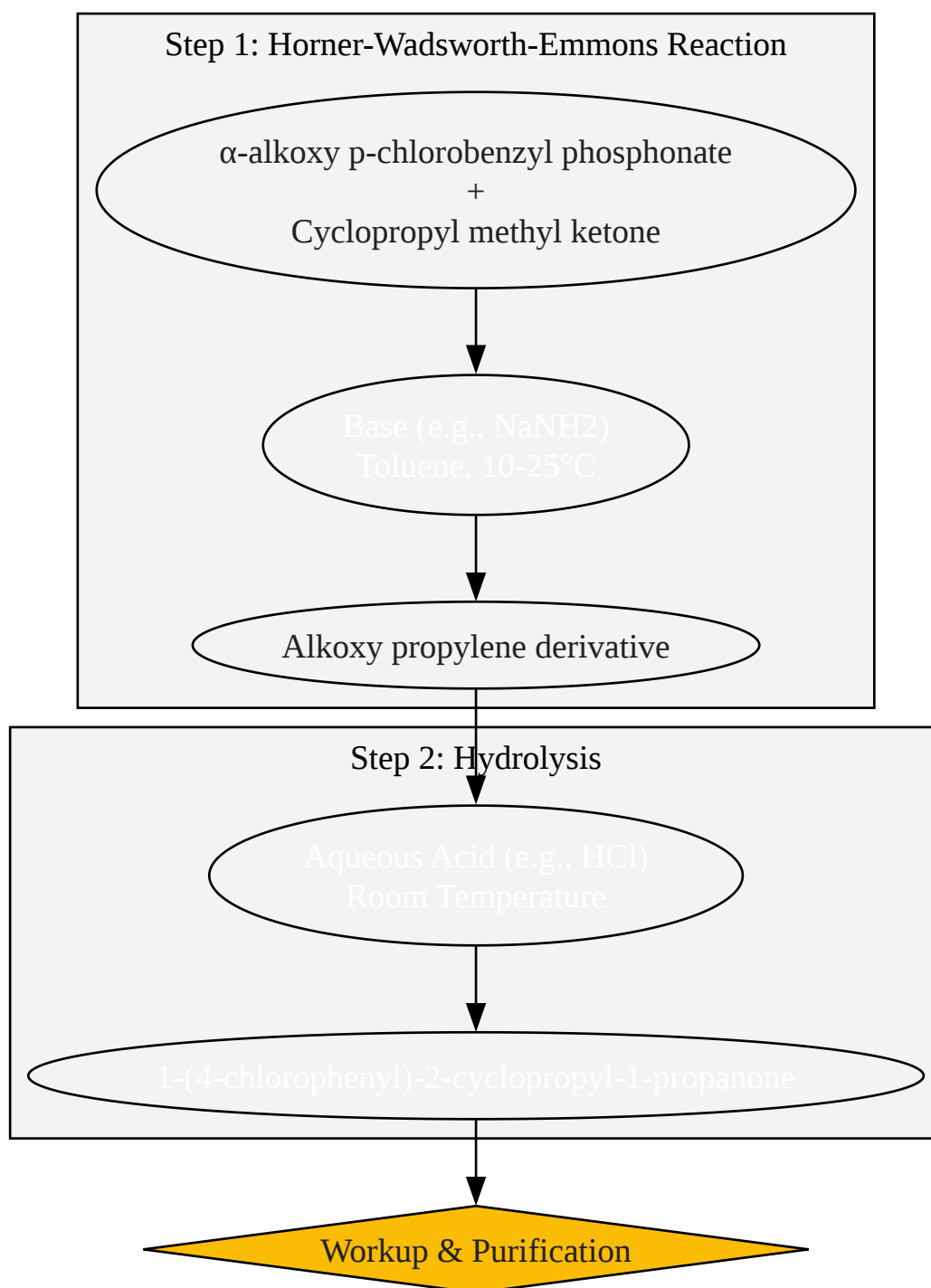
This step involves the reaction of an α -alkoxy p-chlorobenzyl phosphonate with cyclopropyl methyl ketone in the presence of a base to form an alkoxy propylene derivative.[5][6]

- A mixture of diethyl α -methoxy p-chlorobenzyl phosphonate (0.20 mol), cyclopropyl methyl ketone (0.24 mol), dimethylformamide (25 mL), and toluene (250 mL) is cooled to approximately 10°C in an ice-water bath.[\[6\]](#)
- Sodium amide (0.40 mol) is slowly added in portions over 4 hours, maintaining the internal temperature below 30°C.[\[6\]](#)
- The resulting mixture is stirred at 20-25°C for an additional 3 hours.[\[6\]](#)
- Water (200 mL) is added, and the mixture is stirred for 30 minutes.[\[6\]](#)
- The layers are separated, and the aqueous layer is extracted with toluene. The combined organic phases contain the intermediate, 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene.[\[5\]](#)[\[6\]](#)

Step 2: Hydrolysis

The alkoxy propylene intermediate is then hydrolyzed under acidic conditions to yield the final ketone.[\[5\]](#)[\[6\]](#)

- The toluene solution containing the intermediate from Step 1 is added to a 10% hydrochloric acid solution (250 mL) at room temperature.[\[6\]](#)
- The mixture is stirred for 10 hours.[\[6\]](#)
- The layers are separated, and the organic layer is washed with a 5% sodium hydrogen carbonate solution and then with water until neutral.[\[6\]](#)
- The solvent is removed under reduced pressure to yield the crude product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.[\[6\]](#)



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Caption: Synthesis workflow for a structural analog.

Biological Activity and Signaling Pathways

Specific biological activity data and associated signaling pathway information for 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one are not available in the current literature. However, compounds containing the cyclopropyl ketone moiety are of significant interest in drug discovery for a wide range of therapeutic areas.[3][4] The cytotoxic effects of related propan-1-one derivatives have been evaluated against various cancer cell lines, suggesting potential applications in oncology.[7][8] For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated high cytotoxic activity on MCF-7 human breast cancer cells.[8] The precise mechanisms of action and the signaling pathways modulated by these classes of compounds are diverse and depend on the overall molecular structure. Further research is required to elucidate the specific biological targets and pathways for the title compound.

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